![molecular formula C10H5Cl2N3O3S B3130180 N-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-66-0](/img/structure/B3130180.png)
N-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide
Overview
Description
Synthesis Analysis
N’-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. A method for synthesizing the 2,4-dichlorobenzoyl chloride, an intermediate in the synthesis of DCBCI, involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid .Scientific Research Applications
Polymerization Initiator
This compound is commonly used as a polymerization initiator . In the process of polymerization, initiators are substances that start the chemical reaction that forms large polymer chains from monomers. They do so by donating or accepting electrons, creating a reactive free radical that can react with a monomer to form a reactive center where polymerization can continue .
Crosslinking Agent
The compound is used as a crosslinking agent in the manufacturing of silicone rubber . Crosslinking agents help to create bonds between polymer chains, improving the properties of the material, such as its strength, elasticity, and stability .
Vulcanizing Agent
It is also used as a vulcanizing agent . Vulcanization is a process that involves the addition of a vulcanizing agent to rubber to create links between the polymer chains, improving the material’s properties, such as its elasticity and strength .
Thermal Decomposition Study
The compound has been studied for its thermal decomposition behavior . Understanding the thermal decomposition of a compound is important for safety considerations, especially in industrial applications where the compound may be exposed to high temperatures .
Mechanism of Action
The mechanism of action of DCBCI is not fully understood, but it is believed to involve the inhibition of certain signaling pathways involved in cancer progression. DCBCI has been shown to inhibit the activity of protein kinase C, a signaling molecule involved in cell proliferation and survival. It has also been found to inhibit the activity of nuclear factor kappa B, a transcription factor involved in inflammation and cancer progression.
Safety and Hazards
properties
IUPAC Name |
(thiadiazole-4-carbonylamino) 2,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-6(7(12)3-5)10(17)18-14-9(16)8-4-19-15-13-8/h1-4H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJZTFNPUWUJEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)ONC(=O)C2=CSN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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